2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione
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Description
2-((4aR,6S,7R,8R,8aS)-8-(benzyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C35H31NO8 and its molecular weight is 593.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Novel Synthesis and Biological Evaluation : A study by Ravi et al. (2018) describes the synthesis of new substituted 3-aryl-1,8-naphthyridine derivatives, which includes compounds similar to the target chemical. These compounds have been evaluated for their antimicrobial activity, highlighting the potential of these chemicals in biologically active applications.
Biological and Medicinal Applications
Antioxidant and Antitumor Activities : Hassanien et al. (2022) conducted a study on binary compounds based on lawsone, leading to the synthesis of novel compounds with antioxidant and antitumor activities. This research indicates the potential of such compounds, including our target chemical, in medical applications such as cancer treatment or as antioxidants. (Hassanien, Abd El-Ghani, & Elbana, 2022)
Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase : A study by He et al. (2019) showcases the synthesis of HPPD inhibitors using a hybrid of isoindoline-1,3-dione for weed control. This highlights the compound's potential in agricultural applications, particularly as herbicides.
Herbicidal Activity : Research by Huang et al. (2005) demonstrates the herbicidal activity of similar compounds, suggesting the potential use of our target compound in agriculture for controlling unwanted vegetation.
Material Science and Engineering
Gel Formation in Imide Derivatives : Singh and Baruah (2008) explored the solvation effects on the formation of gels and crystals in imide derivatives. This research implies that compounds like the one could be useful in the development of new materials with specific solvation properties. (Singh & Baruah, 2008)
Mesogenic Schiff Bases for Liquid Crystal Applications : Dubey et al. (2018) synthesized mesogenic Schiff bases based on isoindoline-1,3-dione, indicating its potential application in the creation of liquid crystals for electronic displays or optical devices. (Dubey et al., 2018)
Molecular Structure Analysis
- NMR Spectroscopy for Structure Elucidation : The molecular structure of similar compounds has been analyzed using NMR spectroscopy, as shown in the study by Dioukhane et al. (2021). This underscores the importance of such techniques in determining the structural details of complex organic compounds.
Pharmacological Potential
- AChE Inhibitor for Alzheimer’s Disease : Andrade-Jorge et al. (2018) synthesized and evaluated a derivative of isoindoline-1,3-dione as an AChE inhibitor, a key enzyme involved in Alzheimer's disease. This suggests the potential use of the target compound in treating neurological conditions. (Andrade-Jorge et al., 2018)
Properties
CAS No. |
129575-88-8 |
---|---|
Molecular Formula |
C35H31NO8 |
Molecular Weight |
593.6 g/mol |
IUPAC Name |
2-[(2R,4aR,6S,7R,8R,8aS)-6-(4-methoxyphenoxy)-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C35H31NO8/c1-39-24-16-18-25(19-17-24)42-35-29(36-32(37)26-14-8-9-15-27(26)33(36)38)31(40-20-22-10-4-2-5-11-22)30-28(43-35)21-41-34(44-30)23-12-6-3-7-13-23/h2-19,28-31,34-35H,20-21H2,1H3/t28-,29-,30-,31-,34-,35-/m1/s1 |
InChI Key |
WCCGRDKROUUDBC-JCSKESALSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@H](O3)C4=CC=CC=C4)OCC5=CC=CC=C5)N6C(=O)C7=CC=CC=C7C6=O |
SMILES |
COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)N6C(=O)C7=CC=CC=C7C6=O |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)OCC5=CC=CC=C5)N6C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
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